2-(1-(Tert-butoxycarbonyl)-4-hydroxypiperidin-4-yl)ethyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate is a complex organic compound with a piperidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate typically involves multiple steps One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group The hydroxyl group is then introduced at the 4-position of the piperidine ringThe final product is obtained after deprotection of the Boc group under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can be substituted with other nucleophiles under basic conditions
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable products. The pathways involved in its mechanism of action include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-hydroxy-1-piperidinecarboxylate
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-hydroxy-4-{2-[(4-methylbenzenesulfonyl)oxy]ethyl}piperidine-1-carboxylate is unique due to the presence of the 2-[(4-methylbenzenesulfonyl)oxy]ethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate for the synthesis of specialized compounds that are not easily accessible through other routes .
Properties
Molecular Formula |
C19H29NO6S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-[2-(4-methylphenyl)sulfonyloxyethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO6S/c1-15-5-7-16(8-6-15)27(23,24)25-14-11-19(22)9-12-20(13-10-19)17(21)26-18(2,3)4/h5-8,22H,9-14H2,1-4H3 |
InChI Key |
UNESRPOLNGAGSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2(CCN(CC2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.